molecular formula C22H25N9O2S B2707973 N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1021094-86-9

N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2707973
CAS RN: 1021094-86-9
M. Wt: 479.56
InChI Key: VZRXPQOHLNEULZ-UHFFFAOYSA-N
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Description

The compound appears to contain several structural components common in medicinal chemistry, including a piperazine ring, a pyrazolo[3,4-d]pyrimidine moiety, and a thiadiazole ring . Piperazine rings are often found in drugs and can contribute to a variety of biological activities . Pyrazolo[3,4-d]pyrimidines are a type of azole, a class of compounds that includes many drugs . Thiadiazoles are also found in a variety of medicinal compounds .

Scientific Research Applications

Alzheimer’s Disease Treatment

This compound has been studied for its potential in treating Alzheimer’s disease . Alzheimer’s is a progressive and fatal neurodegenerative disease affecting the elderly population, accompanied by a decrease in cholinergic transmission, impairing cognitive functions . Acetylcholine deficiency is important in the development of disease symptoms . The compound has been found to inhibit acetylcholinesterase, an important enzyme in acetylcholine hydrolysis, which is one of the important drug targets to increase acetylcholine levels .

Inhibitor of AChE/BChE

The compound has been found to act as an inhibitor of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) . These enzymes are involved in the hydrolysis of acetylcholine, a neurotransmitter, and their inhibition can help increase acetylcholine levels, which is beneficial in conditions like Alzheimer’s disease .

Modulation of Pharmacokinetic Properties

Piperazine, a structural motif in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance . This means it can enhance the absorption, distribution, metabolism, and excretion (ADME) properties of the drug, improving its overall effectiveness .

Potential Treatment for Various Diseases

Piperazine, present in this compound, is found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . This suggests that the compound could potentially be used in the treatment of these diseases .

Potential Treatment for Parkinson’s and Alzheimer’s Disease

The piperazine ring, a component in this compound, is also found in potential treatments for Parkinson’s and Alzheimer’s disease . This suggests that the compound could potentially be used in the treatment of these neurodegenerative diseases .

Antibacterial Activity

Some derivatives of 1,2,4-triazole with piperazine moiety, similar to this compound, have exhibited good antibacterial activity . This suggests that the compound could potentially be used as an antibacterial agent .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperazine derivatives, for example, are known to interact with a variety of neurotransmitter receptors .

properties

IUPAC Name

N-[2-[4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N9O2S/c1-15-19(34-28-27-15)22(32)23-7-8-31-21-18(13-26-31)20(24-14-25-21)30-11-9-29(10-12-30)16-3-5-17(33-2)6-4-16/h3-6,13-14H,7-12H2,1-2H3,(H,23,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRXPQOHLNEULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N9O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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